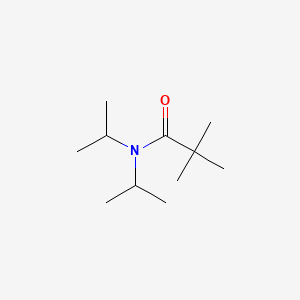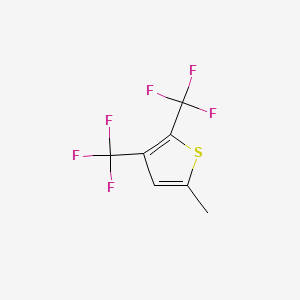
5-Methyl-2,3-bis(trifluoromethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2,3-bis(trifluoromethyl)thiophene is a fluorinated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of thiophene derivatives using reagents such as sulfur tetrafluoride (SF4) and hydrogen fluoride (HF) at elevated temperatures . Another approach involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base .
Industrial Production Methods
Industrial production of 5-Methyl-2,3-bis(trifluoromethyl)thiophene may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-bis(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
5-Methyl-2,3-bis(trifluoromethyl)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of advanced materials such as organic semiconductors, liquid crystals, and polymers
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-bis(trifluoromethyl)thiophene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(trifluoromethyl)thiophene: Lacks the methyl group at the 5-position.
5-Trifluoromethyl-2,3-dimethylthiophene: Contains an additional methyl group compared to 5-Methyl-2,3-bis(trifluoromethyl)thiophene.
2,5-Bis(trifluoromethyl)thiophene: Has trifluoromethyl groups at the 2- and 5-positions instead of the 2- and 3-positions
Uniqueness
This compound is unique due to the specific positioning of the trifluoromethyl groups and the presence of a methyl group at the 5-position. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
55162-36-2 |
|---|---|
Molecular Formula |
C7H4F6S |
Molecular Weight |
234.16 g/mol |
IUPAC Name |
5-methyl-2,3-bis(trifluoromethyl)thiophene |
InChI |
InChI=1S/C7H4F6S/c1-3-2-4(6(8,9)10)5(14-3)7(11,12)13/h2H,1H3 |
InChI Key |
WCVINHVYPRPSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


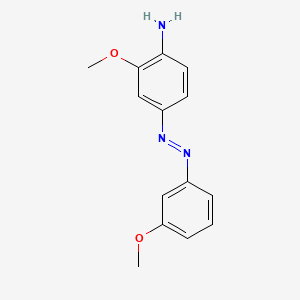

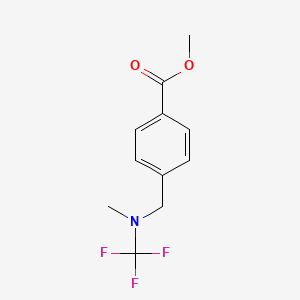
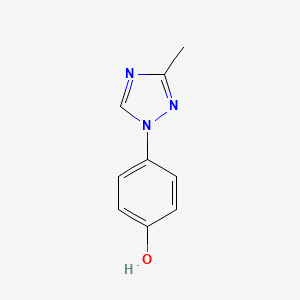
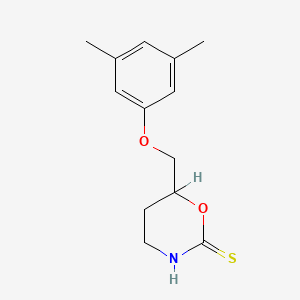
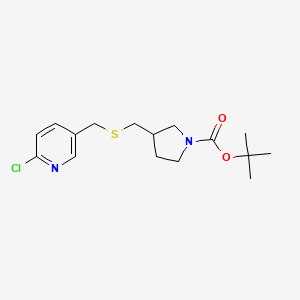
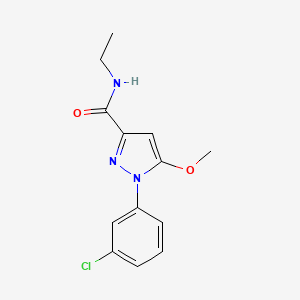

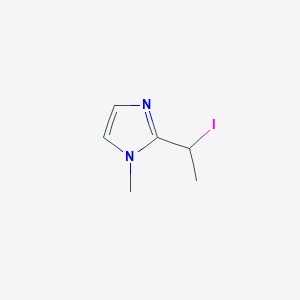
![N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide](/img/structure/B13957548.png)

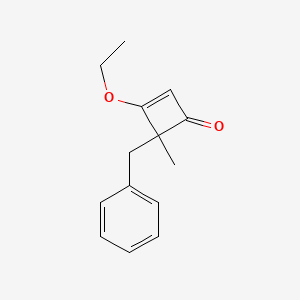
![2-(2-Aminoethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13957575.png)
